

2-Bromo-1-methyl-1H-imidazole chemical properties

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Compound of Interest

Compound Name: **2-Bromo-1-methyl-1H-imidazole**

Cat. No.: **B101700**

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An In-depth Technical Guide to the Chemical Properties of **2-Bromo-1-methyl-1H-imidazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-methyl-1H-imidazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and pharmaceutical research. Its unique structure, characterized by a bromine substituent on the imidazole ring, imparts enhanced reactivity, making it a valuable intermediate for creating a variety of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, intended for professionals in research and drug development.

Core Chemical Properties

2-Bromo-1-methyl-1H-imidazole is typically a clear, colorless to pale yellow liquid, though it can also be found as an off-white or white solid.^{[1][2][3]} It is stable under standard laboratory conditions and should be stored in an inert atmosphere, preferably in a freezer under -20°C.^{[1][2]}

Physicochemical Data

The quantitative properties of **2-Bromo-1-methyl-1H-imidazole** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₅ BrN ₂	[4][5]
Molecular Weight	161.00 g/mol	[4][5]
CAS Number	16681-59-7	[1][4][5]
Appearance	Clear colorless to pale yellow liquid or off-white solid	[2][3]
Boiling Point	172 °C (lit.)	[1][5]
Density	1.649 g/mL at 25 °C (lit.)	[1][5]
Refractive Index (n _{20/D})	1.5440 (lit.)	[1][5]
pKa	3.83 ± 0.25 (Predicted)	[2]
Flash Point	> 110 °C (> 230 °F) - closed cup	[5]

Spectroscopic Data

Spectroscopic data are crucial for the structural confirmation of **2-Bromo-1-methyl-1H-imidazole**. While raw spectral data is not provided here, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available through various chemical suppliers and databases.[6][7]

Experimental Protocols

Synthesis of 2-Bromo-1-methyl-1H-imidazole

A common method for the synthesis of **2-Bromo-1-methyl-1H-imidazole** involves the bromination of 1-methylimidazole.[1]

Materials:

- 1-methylimidazole (1 mmol, 82.1 mg)
- Carbon tetrabromide (1.1 mmol, 364.8 mg)
- Sodium tert-butoxide (4.0 mmol, 384.4 mg)

- N,N-dimethylformamide (DMF) (5 mL)
- Dichloromethane (DCM)
- Water
- Anhydrous sodium sulfate

Procedure:

- To a 10 mL round-bottom flask, add 1-methylimidazole and carbon tetrabromide.
- Add 5 mL of N,N-dimethylformamide, followed by the addition of sodium tert-butoxide.
- Stir the reaction mixture at room temperature for 3 hours.
- Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into water.
- Extract the aqueous mixture with dichloromethane.
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.[\[1\]](#)

Purification

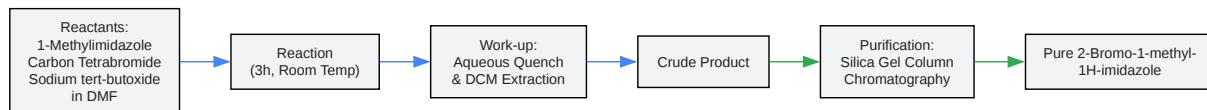
The crude product from the synthesis is purified using column chromatography.[\[1\]](#)

Materials:

- Crude **2-Bromo-1-methyl-1H-imidazole**
- Silica gel
- Petroleum ether
- Ethyl acetate

Procedure:

- Prepare a silica gel column using a slurry of silica gel in petroleum ether.
- Load the crude product onto the column.
- Elute the column with a mixed solvent system of petroleum ether and ethyl acetate (v/v = 10:1).
- Collect the fractions containing the purified product.
- Combine the pure fractions and remove the solvent by rotary evaporation to obtain pure **2-Bromo-1-methyl-1H-imidazole** as a reddish-brown liquid.[1]



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*Synthesis and Purification Workflow for **2-Bromo-1-methyl-1H-imidazole**.*

Reactivity and Applications

The bromine atom at the 2-position makes the compound susceptible to nucleophilic substitution and a key substrate for cross-coupling reactions.[8]

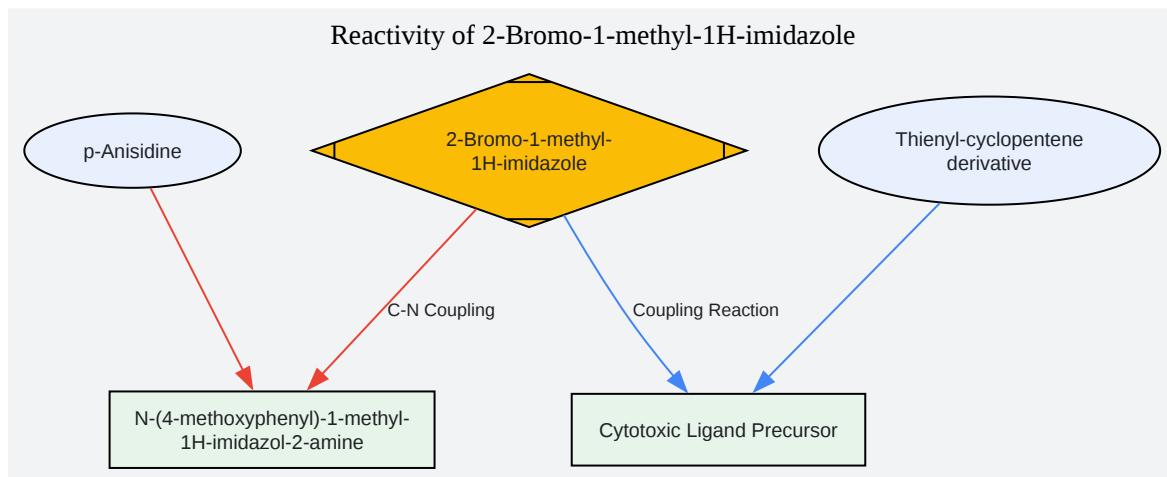
C-N Coupling Reactions

2-Bromo-1-methyl-1H-imidazole is utilized in C-N coupling reactions. For example, it reacts with p-anisidine to synthesize N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine.[1][5] This type of reaction is fundamental in the synthesis of various pharmaceutical agents.[8]

Synthesis of Bioactive Ligands

This compound is also a precursor for creating complex ligands for metal complexes. It is used in the synthesis of 1,2-bis[2-methyl-5-(1-methyl-1H-imidazol-2-yl)-3-thienyl]-cyclopentene. This

ligand can form a bimetallic platinum(II) complex that has demonstrated potent cytotoxic activity, highlighting its potential in the development of anticancer therapeutics.[1][5]



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*Key Reactivity Pathways of **2-Bromo-1-methyl-1H-imidazole**.*

Safety and Handling

2-Bromo-1-methyl-1H-imidazole is classified as a hazardous substance and must be handled with appropriate safety precautions.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage).[4][5]
- Precautionary Measures: Use in a well-ventilated area, wear protective gloves, safety goggles, and a lab coat. Avoid ingestion, inhalation, and contact with skin and eyes.[5]
- Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, eye shields, and gloves.[5]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this chemical.

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